molecular formula C12H16ClNO2 B15306408 Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride

Cat. No.: B15306408
M. Wt: 241.71 g/mol
InChI Key: RBSIAIIULDDELI-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is a derivative of the tetrahydroisoquinoline family, which is known for its broad spectrum of pharmacological activities. This compound has gained interest due to its potential neuroprotective, antidepressant, and anti-addictive properties .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds .

Scientific Research Applications

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride has several scientific research applications:

Biological Activity

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride (commonly referred to as 1MeTIQ) is a derivative of tetrahydroisoquinoline (THIQ), which has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Molecular Characteristics:

  • Molecular Formula: C11H14ClNO2
  • Molecular Weight: 227.69 g/mol
  • CAS Number: 1216800-29-1
  • Purity: Typically ≥97% .

Structural Features:
The compound features a tetrahydroisoquinoline core, which is known for its role in various biological activities. The methyl group at the nitrogen position enhances its neuroprotective properties.

Neuroprotective Effects

1MeTIQ has been shown to exhibit significant neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it can antagonize the effects of neurotoxins such as MPTP and rotenone, which are known to induce parkinsonian symptoms. The mechanisms underlying these protective effects include:

  • Inhibition of Monoamine Oxidase (MAO): 1MeTIQ reversibly inhibits MAO-A and MAO-B, which are enzymes involved in the metabolism of neurotransmitters like dopamine .
  • Regulation of Dopamine Levels: It restores altered monoamine levels in various disease models, thus enhancing dopaminergic signaling .

Anticonvulsant Properties

Studies have demonstrated that 1MeTIQ possesses anticonvulsant properties. It has been shown to reduce seizure activity in animal models when combined with second-generation antiepileptic drugs .

Antidepressant and Anxiolytic Effects

The compound also exhibits antidepressant and anxiolytic properties. It has been associated with improvements in mood and anxiety levels in rodent studies, suggesting its potential utility in treating mood disorders .

Anti-addictive Properties

Research has indicated that 1MeTIQ may have anti-addictive properties, particularly regarding substances like cocaine. In self-administration studies with rats, it was found to reduce the compulsive behaviors associated with addiction .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference(s)
NeuroprotectionInhibition of MAO-A/B; regulation of dopamine levels
AnticonvulsantReduces seizure activity; enhances AED efficacy
AntidepressantImproves mood; reduces anxiety
Anti-addictiveReduces cocaine self-administration behavior

Case Study: Neuroprotection Against MPTP-Induced Toxicity

In a notable study, mice treated with MPTP (a neurotoxin) exhibited significant motor deficits. However, administration of 1MeTIQ prior to MPTP exposure resulted in improved motor function and reduced dopaminergic neuron loss. This highlights its potential as a therapeutic agent for Parkinson's disease .

Case Study: Antidepressant Effects

In another study focusing on mood disorders, rodents administered 1MeTIQ showed significant reductions in depressive-like behaviors compared to control groups. The compound's ability to modulate serotonin and dopamine pathways was implicated in these effects .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-8-11-7-10(12(14)15-2)4-3-9(11)5-6-13-8;/h3-4,7-8,13H,5-6H2,1-2H3;1H

InChI Key

RBSIAIIULDDELI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)C(=O)OC.Cl

Origin of Product

United States

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